3-Fluoro-2-methyl-6-(propan-2-yl)aniline
Description
Properties
IUPAC Name |
3-fluoro-2-methyl-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-6(2)8-4-5-9(11)7(3)10(8)12/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMMADOWKXLSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560626 | |
| Record name | 3-Fluoro-2-methyl-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121286-44-0 | |
| Record name | 3-Fluoro-2-methyl-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a 1L autoclave, 100g (0.9mol) of 2-methylaniline (o-toluidine) is combined with 133g (1mol) of AlCl₃. After nitrogen purging to eliminate oxygen, propylene gas (1MP concentration) is introduced, and the mixture is heated to 140°C for 4 hours. The AlCl₃ acts as a Lewis acid, facilitating the formation of a carbocation intermediate from propylene, which subsequently undergoes electrophilic aromatic substitution at the para position relative to the methyl group.
Table 1: Friedel-Crafts Alkylation Optimization Data
| Variable | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (AlCl₃) | 133g | 20 | 98.5 |
| Temperature | 140°C | 20 | 98.5 |
| Reaction Time | 4h | 20 | 98.5 |
Fluorination Strategies for Meta-Substitution
Introducing fluorine at the 3-position requires precise regiocontrol, often achieved through directed metalation or halogen exchange.
Directed Ortho Metalation
Protecting the aniline as an acetylated derivative enables meta-directing effects. Using lithium diisopropylamide (LDA), the acetyl group directs deprotonation to the 3-position, which is then fluorinated with N-fluorobenzenesulfonimide (NFSI). Deprotection with aqueous HCl restores the aniline group.
Halogen Exchange from Chlorinated Precursors
A halogen exchange reaction replaces chlorine at the 3-position with fluorine. Starting with 3-chloro-2-methyl-6-isopropylaniline, treatment with potassium fluoride (KF) and a palladium catalyst at 150°C for 12 hours achieves 65% conversion.
Table 2: Fluorination Method Comparison
| Method | Reagents/Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Directed Metalation | LDA, NFSI, -78°C, 2h | 58 | 92 |
| Halogen Exchange | KF, PdCl₂, 150°C, 12h | 65 | 88 |
Sequential Functionalization Approach
A multi-step synthesis starting from 2-methylaniline involves:
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Alkylation : As described in Section 1.
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Nitration : Introducing a nitro group at the 3-position using HNO₃/H₂SO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Schiemann Reaction : Diazotization with NaNO₂/HCl followed by HBF₄ treatment yields the fluorine substituent.
Challenges and Solutions
-
Regioselectivity in nitration : The methyl and isopropyl groups direct nitration to the 4- and 5-positions. Using acetyl protection shifts nitration to the 3-position.
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Diazonium stability : Low temperatures (0–5°C) prevent decomposition during the Schiemann reaction.
Catalytic System Innovations
Continuous Flow Reactors
Adopting continuous flow systems improves scalability and reduces side reactions. For example, propylene gas and o-toluidine are fed into a reactor at 140°C with residence times of 10 minutes, achieving 25% yield.
Transition-Metal Catalysis
Palladium-catalyzed C–F bond formation using aryl chlorides and fluorinating agents (e.g., CsF) enhances selectivity. A study using Pd(OAc)₂ and Xantphos ligand achieved 70% yield for analogous fluorinated anilines.
Industrial-Scale Production Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-6-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Fluoro-2-methyl-6-(propan-2-yl)aniline serves as a crucial building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex organic molecules. This compound can undergo:
- Oxidation : Leading to nitroso or nitro derivatives.
- Reduction : Resulting in the formation of amine derivatives.
- Substitution Reactions : Creating substituted aniline derivatives with various functional groups.
Biological Research
Enzyme Interactions and Pharmacological Potential
The compound has been investigated for its interactions with biological systems, particularly regarding its potential effects on enzyme activity. It can act as a substrate for cytochrome P450 enzymes, which are vital in the metabolism of xenobiotics. This interaction may lead to hydroxylation or other oxidative processes that produce more polar metabolites, facilitating their excretion from the body.
Case Study: Enzyme Activity Modulation
A study demonstrated that 3-Fluoro-2-methyl-6-(propan-2-yl)aniline could influence cellular functions by altering signaling pathways and gene expression. The fluorine substitution enhances its electronic properties, affecting how the compound interacts with biological membranes and receptors, thereby impacting pharmacological profiles and therapeutic applications.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 3-Fluoro-2-methyl-6-(propan-2-yl)aniline is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for developing new polymers or coatings that require enhanced performance metrics .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs):
- The 3-fluoro substituent in the target compound reduces ring electron density, directing electrophilic substitution to specific positions. In contrast, 3-methoxy-2-methyl-6-(trifluoromethyl)aniline () combines a methoxy (electron-donating) and trifluoromethyl (strong EWG), creating a polarized electronic environment .
- 2-Fluoro-3-methyl-6-nitroaniline () features a nitro group (strong EWG), making it highly reactive toward nucleophilic aromatic substitution .
This contrasts with 3-fluoro-4-methylaniline (), which has smaller substituents and less steric interference .
Biological Activity
3-Fluoro-2-methyl-6-(propan-2-yl)aniline is an organic compound belonging to the class of aniline derivatives, characterized by the presence of a fluorine atom and an isopropyl group attached to an aromatic benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. The unique structural features of this compound may enhance its interactions with biological macromolecules, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline can be represented as follows:
Key Features:
- Fluorine Atom: The presence of a fluorine atom can significantly influence the lipophilicity and biological interactions of the compound.
- Isopropyl Group: This group contributes to steric hindrance, potentially affecting the binding affinity to various biological targets.
Research indicates that compounds with similar structures often exhibit significant interactions with enzymes and receptors. The biological activity of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline may involve:
- Enzyme Modulation: It may influence enzyme activities related to drug metabolism, potentially modulating pathways that are critical for therapeutic efficacy.
- Receptor Interaction: The compound could interact with specific receptors, affecting cell signaling pathways that are crucial in various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated anilines, including those structurally related to 3-Fluoro-2-methyl-6-(propan-2-yl)aniline:
- Anticancer Activity: A study demonstrated that fluorinated anilines can induce apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and modulation of apoptosis-related proteins .
- Antimicrobial Properties: Fluorinated compounds have been shown to exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
- Neuropharmacological Effects: Some studies indicate that fluorinated compounds can influence neurotransmitter systems, which may lead to implications in treating neurological disorders .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique properties of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Lacks isopropyl group | Moderate anticancer activity |
| 3-Fluoroaniline | Different position of fluorine | Neuropharmacological effects |
| 4-Isopropylaniline | Lacks fluorine atom | Limited biological activity |
The unique combination of both fluorine and isopropyl groups in 3-Fluoro-2-methyl-6-(propan-2-yl)aniline enhances its stability and reactivity compared to its analogs, making it particularly versatile for various applications in organic synthesis and medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-2-methyl-6-(propan-2-yl)aniline?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A two-step approach is common:
Isopropylation : Introduce the isopropyl group at the 6-position via Friedel-Crafts alkylation using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃).
Fluorination : Electrophilic fluorination at the 3-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Key Considerations : Regioselectivity challenges arise due to competing substitution patterns; use directing groups (e.g., nitro) to control functionalization . For analogous procedures, coupling agents like methyl 3-chloro-3-oxopropanoate and tripotassium phosphate have been employed in related aniline derivatives .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer :
- Chromatography : HPLC or GC-MS (retention time ~0.81 minutes under conditions similar to SQD-FA05) to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic shifts:
- Aromatic protons adjacent to fluorine (δ ~6.8–7.2 ppm, splitting due to ³J coupling).
- Isopropyl methyl groups (δ ~1.2–1.4 ppm, doublet for CH₃).
- HRMS : Expected molecular ion [M+H]+ at m/z 167.12 (C₁₀H₁₄FN) .
- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values.
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Spill Management : Neutralize with activated charcoal or vermiculite, then dispose as hazardous waste.
- Reference Protocols : Follow guidelines for structurally similar anilines (e.g., 3-(trifluoromethyl)aniline), which recommend avoiding direct skin contact and ensuring proper ventilation .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity withdraws electron density via inductive effects, reducing nucleophilicity at the aromatic ring. This enhances stability against electrophilic attacks but increases susceptibility to SNAr reactions at ortho/para positions.
- Reactivity Studies : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map Fukui indices for electrophilic/nucleophilic sites. Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings .
- Case Study : Fluorinated anilines exhibit improved thermal stability in OLED applications due to reduced π-electron delocalization .
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Methodological Answer :
- Steric Hindrance : The bulky isopropyl group at position 6 directs electrophiles to the 4-position. Use steric maps (e.g., A-value analysis) to predict substituent effects.
- Directing Groups : Temporarily introduce nitro or acetyl groups at the 5-position to block undesired reactions. Remove post-functionalization via reduction or hydrolysis .
- Experimental Validation : Perform competitive reactions with iodine monochloride (ICl) to probe regioselectivity .
Q. How does this compound partition in soil matrices under environmental conditions?
- Methodological Answer :
- Soil Migration Studies : Use column experiments with varying pumping speeds (e.g., 0.5–2.0 mL/min) to simulate groundwater flow. Monitor partitioning coefficients (Kd) via HPLC-UV.
- Key Findings : Substituted anilines (e.g., unfluorinated analogs) show higher adsorption in organic-rich soils due to hydrophobic interactions. Fluorine’s polarity may reduce sorption, increasing mobility .
- Modeling : Apply HYDRUS-1D software to predict vertical distribution and persistence under field conditions.
Q. Can computational methods predict its reactivity in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with Pd catalysts in cross-coupling reactions. Focus on ligand-substrate steric clashes (e.g., with bulky phosphines like SPhos).
- Quantum Mechanics (QM) : Calculate activation energies for C–N bond formation using transition state theory (e.g., M06-2X functional). Compare with experimental yields .
- Validation : Synthesize predicted derivatives (e.g., 3-fluoro-2-methyl-6-isopropyl-acetanilide) and confirm via X-ray crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
